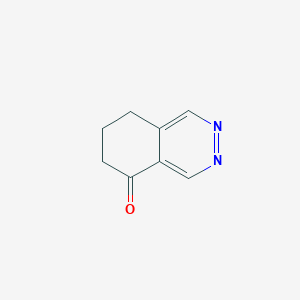![molecular formula C14H20ClNO3 B14013562 N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide CAS No. 922162-88-7](/img/structure/B14013562.png)
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-(3-hydroxypropoxy)aniline with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of enzymatic catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: A β1-blocker with a similar structural motif.
Practolol: Another β-blocker with related chemical properties.
Pindolol: A β-blocker with a similar hydroxypropoxy group.
Uniqueness
N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
922162-88-7 |
|---|---|
Formule moléculaire |
C14H20ClNO3 |
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
N-[4-chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)13(18)16-11-6-5-10(15)9-12(11)19-8-4-7-17/h5-6,9,17H,4,7-8H2,1-3H3,(H,16,18) |
Clé InChI |
UZAYCRGTEIUOIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


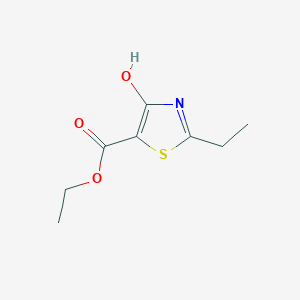

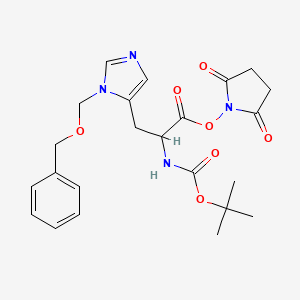

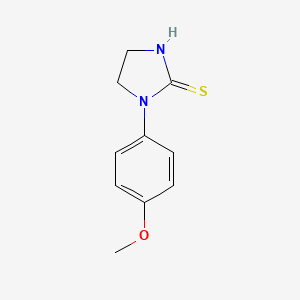
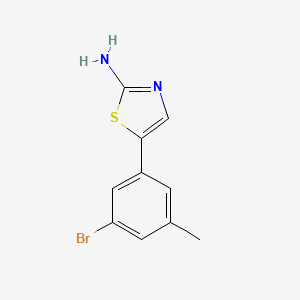

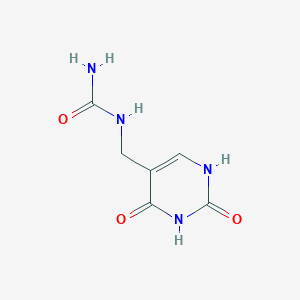
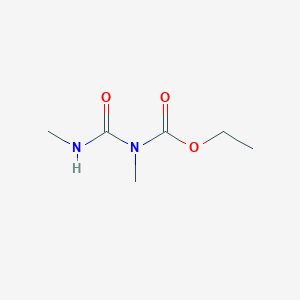
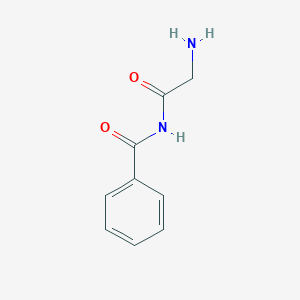
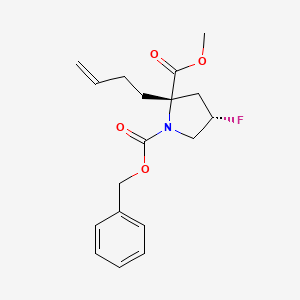
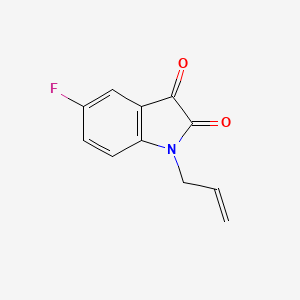
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)
